3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a dihydroisoxazole derivative characterized by a 4,5-dihydro-1,2-oxazole (dihydroisoxazole) ring fused with a carboxylic acid group at position 3. The phenyl ring at position 3 is substituted with a 2-methylpropyl (isobutyl) group at the para position. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the isobutyl substituent and hydrogen-bonding capacity from the carboxylic acid moiety.
Properties
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)7-10-3-5-11(6-4-10)12-8-13(14(16)17)18-15-12/h3-6,9,13H,7-8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHCRKFRXAEUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NOC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(2-methylpropyl)benzaldehyde with hydroxylamine hydrochloride can yield the corresponding oxime, which upon cyclization forms the oxazole ring. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole compounds.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
- Structure : Features a 2-butyl-5-chloroimidazole substituent instead of the 4-(2-methylpropyl)phenyl group.
- Pharmacokinetics : Identified as a hydrolysis metabolite in preclinical studies, with enzymatic cleavage of the parent carboxamide drug. Exhibits comparable retention time (6.4 min) and MRM transitions (e.g., 272→144 m/z) in HPLC-MS/MS analyses .
- Bioactivity: Proposed for evaluation in anti-inflammatory and anti-rheumatoid models due to structural similarities to known bioactive dihydroisoxazoles .
3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
- Structure : Substituted with a 2-chlorophenyl group instead of 4-(2-methylpropyl)phenyl.
- Key Differences :
- The ortho-chloro group creates steric hindrance, reducing rotational freedom of the phenyl ring.
- Higher electronegativity of chlorine may reduce solubility in aqueous media compared to the isobutyl-substituted compound.
- Safety Profile : Classified under GHS hazard guidelines, requiring stringent handling protocols (e.g., acidification of biological samples to prevent degradation) .
Phenyl-Substituted Carboxylic Acid Derivatives
3-[4-(2-Methylpropyl)phenyl]propanoic Acid
- Structure : Shares the 4-(2-methylpropyl)phenyl substituent but lacks the dihydroisoxazole ring.
- Absence of the heterocyclic ring reduces rigidity, which may diminish target-binding specificity .
(2RS)-2-[4-(2-Methylpropyl)phenyl]propanamide
- Structure : Contains an amide group instead of a carboxylic acid, with a chiral center at position 2.
- Used as a reference standard in impurity profiling for pharmaceutical manufacturing .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The dihydroisoxazole core in this compound may confer resistance to hydrolysis compared to amide-containing analogs, as seen in the enzymatic cleavage of R004 (a related carboxamide) .
- Synthetic Challenges : Synthesis of such compounds often requires modified reaction schemes (e.g., optimized yields via reagent adjustments) to accommodate bulky substituents like 2-methylpropyl .
- Therapeutic Potential: Structural parallels to anti-inflammatory metabolites suggest this compound could be a candidate for rheumatoid arthritis research, though in vivo studies are needed .
Biological Activity
3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique oxazole ring structure and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 261.32 g/mol. Its structure features an oxazole ring and a phenyl group with a 2-methylpropyl substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| Functional Groups | Carboxylic acid, Oxazole |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of both carboxylic acid and oxazole functional groups facilitates diverse chemical reactivity, making it a candidate for further pharmacological exploration.
Pharmacological Effects
Research indicates that compounds containing oxazole rings often exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. For instance:
- Anti-inflammatory Activity : Studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process.
- Anticancer Properties : The structural similarities to other bioactive molecules suggest potential efficacy against certain cancer types by targeting specific pathways involved in tumor growth and metastasis.
Synthesis and Evaluation
A study published in December 2020 explored the synthesis and biological evaluation of various oxazole derivatives. Among these, a compound structurally related to our target showed promising results as an inhibitor of acid ceramidase (AC), an enzyme linked to several cancers and neurodegenerative diseases . This underscores the therapeutic potential that derivatives of this compound may hold.
In Vitro Studies
In vitro assays demonstrated that compounds with similar structures displayed significant inhibition of cell proliferation in cancer cell lines. For example, oxazole derivatives were tested against human neuroblastoma SH-SY5Y cells, revealing effective target engagement . Such findings suggest that this compound could be further investigated for its anticancer properties.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals variations in biological activity based on slight modifications in their chemical structures.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-5-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | Methyl substitution at position 3 | Potentially distinct due to methyl group |
| 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | Fluorine substitution | Enhanced lipophilicity |
| 5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole | Additional methyl group | Variations in solubility and reactivity |
This table illustrates how modifications can significantly impact the properties and potential applications of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
